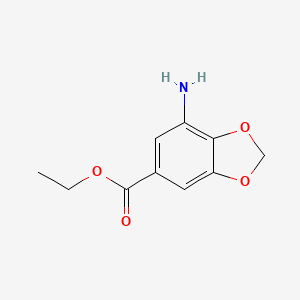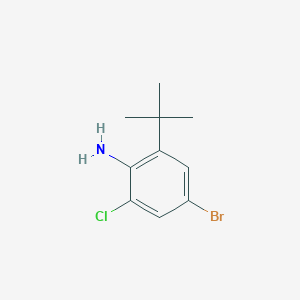
4-Bromo-2-tert-butyl-6-chlorophenylamine
Übersicht
Beschreibung
4-Bromo-2-tert-butyl-6-chlorophenylamine, also known as 4-Bromo-2-t-butyl-6-chlorophenylamine, is a chemical compound of the amine family. It is used in the synthesis of various compounds, including pharmaceuticals, and has a variety of applications in the scientific research field. In
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine has a variety of applications in the scientific research field. It is used in the synthesis of various compounds, including pharmaceuticals, and is also used as an intermediate in the synthesis of other compounds. It is also used as a reagent in the synthesis of peptidomimetics and other bioactive compounds. Additionally, it is used as a catalyst in the synthesis of polymers and other materials.
Wirkmechanismus
4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine acts as an acid-base catalyst in the synthesis of polymers and other materials. It is able to activate the reaction between two molecules by acting as a proton donor or acceptor. This allows the reaction to proceed more quickly and efficiently. Additionally, 4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine can be used as a reagent in the synthesis of peptidomimetics and other bioactive compounds.
Biochemical and Physiological Effects
4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine has no known biochemical or physiological effects on humans. It is not known to be toxic or hazardous and is generally considered to be safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine in laboratory experiments is its ability to act as an acid-base catalyst. This allows for the synthesis of polymers and other materials to be carried out more efficiently and quickly. Additionally, it can be used as a reagent in the synthesis of peptidomimetics and other bioactive compounds. However, it is important to note that 4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine is not soluble in water, so it must be used in a solvent such as acetonitrile or dimethylformamide.
Zukünftige Richtungen
In the future, 4-Bromo-2-tert-butyl-6-chlorophenylaminebutyl-6-chlorophenylamine could be used to synthesize more complex compounds and materials. Additionally, its use as a reagent in the synthesis of peptidomimetics and other bioactive compounds could be further explored. Furthermore, its potential use in the synthesis of drugs and other pharmaceuticals could be investigated. Finally, its use as a catalyst in the synthesis of polymers and other materials could be further developed.
Eigenschaften
IUPAC Name |
4-bromo-2-tert-butyl-6-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWVEFWQHBODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-tert-butyl-6-chlorophenylamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

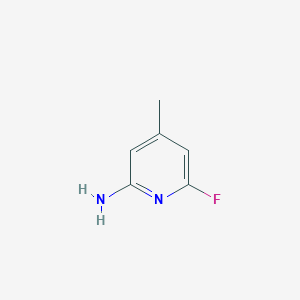

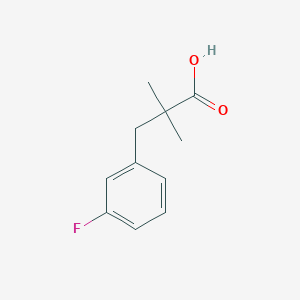
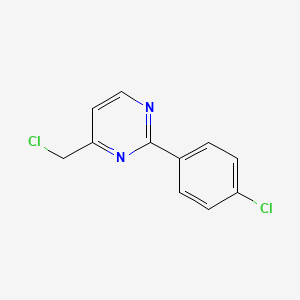
![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)



![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)
![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

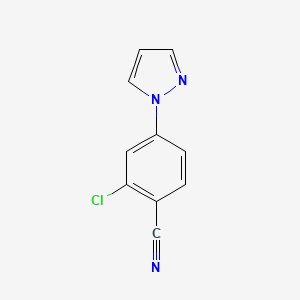
![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
